molecular formula C19H14N8O3 B2753116 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 2034599-19-2

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Katalognummer B2753116
CAS-Nummer: 2034599-19-2
Molekulargewicht: 402.374
InChI-Schlüssel: SHMZDLZERZJERH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several heterocyclic moieties, including 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine . These moieties are often found in pharmacologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings. Intramolecular hydrogen bonding may occur between the N atom of the oxadiazole moiety and an NH2 group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Researchers have synthesized a series of compounds including triazole, thiazole, and oxadiazole moieties, which were tested for their antibacterial activity against various bacteria strains such as S. aureus, L. monocytogenes, E. coli, and P. aeruginosa. Compounds demonstrated significant antibacterial efficacy, suggesting potential applications in developing new antibacterial agents (Balandis et al., 2019).

Antitumor and Antimicrobial Activities

Novel compounds containing the N-arylpyrazole moiety were synthesized and evaluated for their antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to those of standard drugs against human breast and liver carcinoma cell lines, indicating their potential as antitumor and antimicrobial agents (Riyadh, 2011).

Antimycobacterial Activity

Pyridine and pyrazine derivatives substituted with oxadiazoles were synthesized and tested against Mycobacterium tuberculosis. The study aimed to explore these compounds as carboxylic acid isosteres, with several showing significant antimycobacterial activity, providing a basis for further exploration of such compounds in tuberculosis treatment (Gezginci et al., 1998).

Synthesis and Anticancer Evaluation

Research on 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases derived from isonicotinic acid hydrazide demonstrated significant in vitro anticancer activity against various human cancer cell lines. These findings suggest the potential of these compounds in developing new anticancer therapies (Abdo & Kamel, 2015).

Optimization of Pharmacokinetic Properties

Studies on 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonists aimed to optimize pharmacokinetic properties, leading to the identification of a clinical candidate. This research highlights the potential therapeutic applications of these compounds in treating conditions associated with the P2X7 receptor (Letavic et al., 2017).

Zukünftige Richtungen

The future research directions could involve further exploration of the biological activity of this compound, as well as optimization of its physical and chemical properties for potential therapeutic applications .

Eigenschaften

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N8O3/c1-10-21-19(30-26-10)11-6-7-27-14(8-11)22-23-15(27)9-20-18(29)16-12-4-2-3-5-13(12)17(28)25-24-16/h2-8H,9H2,1H3,(H,20,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMZDLZERZJERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NNC(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.